
AC-Gly-leu-NH2
Vue d'ensemble
Description
AC-Gly-leu-NH2, also known as N-acetylglycyl-L-leucinamide, is a synthetic peptide composed of glycine and leucine residues. This compound is often used in biochemical and pharmaceutical research due to its structural simplicity and functional relevance in peptide studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AC-Gly-leu-NH2 typically involves solid-phase peptide synthesis (SPPS) using a Rink Amide resin. The amino acids are protected with Fmoc (N-(9-fluorenyl)methoxycarbonyl) groups. The coupling of amino acids is achieved using three equivalents of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and two equivalents of DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as the solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves repeated cycles of deprotection, washing, and coupling until the desired peptide sequence is obtained .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amide bonds, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted peptides depending on the nucleophile used.
Applications De Recherche Scientifique
AC-Gly-leu-NH2 is widely used in scientific research due to its versatility:
Chemistry: It serves as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of AC-Gly-leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .
Comparaison Avec Des Composés Similaires
- N-acetylglycyl-L-alaninamide (AC-Gly-ala-NH2)
- N-acetylglycyl-L-valinamide (AC-Gly-val-NH2)
- N-acetylglycyl-L-isoleucinamide (AC-Gly-ile-NH2)
Comparison: AC-Gly-leu-NH2 is unique due to the presence of leucine, which imparts specific hydrophobic properties and influences its interaction with biological molecules. Compared to AC-Gly-ala-NH2 and AC-Gly-val-NH2, this compound has a bulkier side chain, affecting its steric interactions and binding affinity. AC-Gly-ile-NH2, while similar in hydrophobicity, has a different side chain branching, leading to distinct conformational preferences .
Propriétés
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-6(2)4-8(10(11)16)13-9(15)5-12-7(3)14/h6,8H,4-5H2,1-3H3,(H2,11,16)(H,12,14)(H,13,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLRYEGVSCKUTI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876148 | |
| Record name | L-Leucinamide, N-acetylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34017-17-9 | |
| Record name | L-Leucinamide, N-acetylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




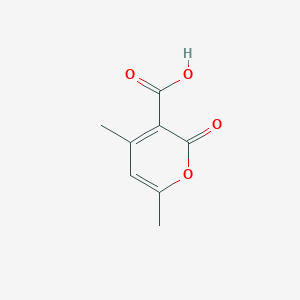

![1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B3261164.png)
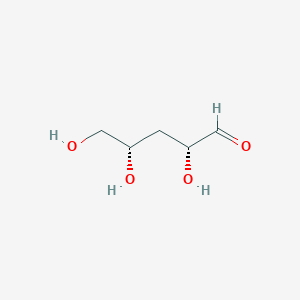
![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

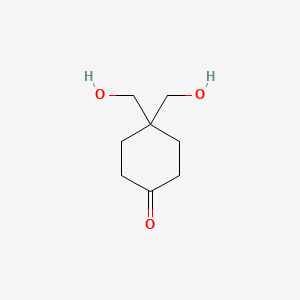
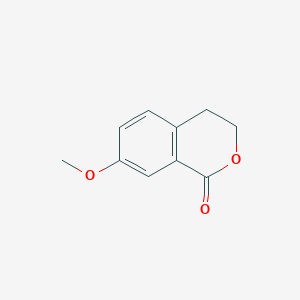
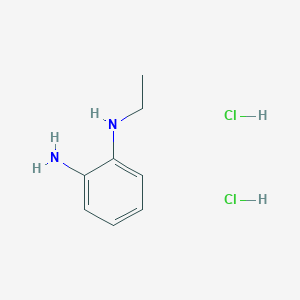

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)

